molecular formula C11H10N2O3S2 B5558940 N-(4-sulfamoylphenyl)thiophene-2-carboxamide CAS No. 301301-95-1

N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Cat. No.: B5558940
CAS No.: 301301-95-1
M. Wt: 282.3 g/mol
InChI Key: LXJKBJZVOISOOA-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfamoylphenyl group, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

N-(4-sulfamoylphenyl)thiophene-2-carboxamide primarily targets carbonic anhydrases (CAs) . These enzymes play a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition can be an effective strategy for developing new drugs . The compound has also shown potential as an inhibitor of SARS-CoV-2 main protease (Mpro) enzyme , which plays a vital role in viral replication .

Biochemical Pathways

Given its inhibitory action on carbonic anhydrases, it can be inferred that it affects pathways related to ph buffering, metabolism, and signaling

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction . These analyses can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, as well as its bioavailability.

Result of Action

The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from −7.33 kcal/mol to −6.54 kcal/mol . This suggests that the compound could potentially inhibit the replication of the SARS-CoV-2 virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol at room temperature in green conditions This suggests that the compound’s synthesis and action may be sensitive to factors such as temperature and solvent conditions

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 4-aminobenzenesulfonamide under specific conditions. One efficient method involves the use of ethanol as a solvent at room temperature, yielding the desired product with high purity and yield . The reaction conditions are optimized to ensure minimal environmental impact, making the process eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-sulfamoylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. Its potential as a versatile building block in organic synthesis and its promising pharmacological activities make it a compound of significant interest .

Biological Activity

N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX), which is implicated in various cancers. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a sulfonamide group, and a carboxamide functional group. This unique combination contributes to its biological activity and potential for therapeutic use.

Property Description
Molecular Formula C₁₁H₁₃N₃O₃S
Molecular Weight 253.31 g/mol
Functional Groups Thiophene, Sulfonamide, Carboxamide

The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH and bicarbonate levels in tissues, which are vital for tumor growth and metastasis. The compound demonstrates selective inhibition against CA IX compared to other isoforms, making it a promising candidate for cancer therapy.

Molecular Interactions

Molecular docking studies reveal that this compound forms multiple hydrogen bonds and hydrophobic interactions within the active site of CA IX, enhancing its inhibitory potency. This specificity may reduce side effects associated with non-selective inhibitors.

Anticancer Properties

Research indicates that this compound has significant anticancer properties:

  • Inhibition of CA IX: The compound shows IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, demonstrating high selectivity over other isoforms like CA II, which has IC₅₀ values between 1.55 and 3.92 μM .
  • Induction of Apoptosis: In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with this compound significantly increased the percentage of apoptotic cells by approximately 22-fold compared to controls .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties:

  • Inhibition of Bacterial Growth: The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .
  • Mechanism: Its sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in bacterial metabolism.

Case Studies and Research Findings

  • Cancer Therapy:
    • A study demonstrated that compounds similar to this compound effectively inhibited CA IX in cancer cell lines, suggesting potential for development into therapeutic agents .
  • Antimicrobial Studies:
    • In vitro testing against Mycobacterium tuberculosis showed that derivatives of the compound had low nanomolar inhibition constants (3.4 to 57.1 nM), indicating strong potential as antitubercular agents .
  • Modifications for Enhanced Activity:
    • Structural modifications have been explored to enhance selectivity and potency against specific targets, including CA IX and bacterial enzymes .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJKBJZVOISOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350760
Record name N-(4-sulfamoylphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301301-95-1
Record name N-(4-sulfamoylphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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